![molecular formula C22H29N3O4 B2695742 tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate CAS No. 2034429-87-1](/img/structure/B2695742.png)
tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a furan-pyridine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bond between the furan and pyridine rings . This reaction is catalyzed by palladium and requires a boronic acid or ester as a coupling partner .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules .
Biology and Medicine
Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors . The furan and pyridine rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
Uniqueness
What sets tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate apart from similar compounds is its unique combination of a furan ring and a pyridine ring, which provides a distinct set of chemical and biological properties . This combination allows for a broader range of interactions with biological targets and greater versatility in synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-7-4-16(5-8-25)11-20(26)24-13-17-10-19(14-23-12-17)18-6-9-28-15-18/h6,9-10,12,14-16H,4-5,7-8,11,13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHKMXSFWGRSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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